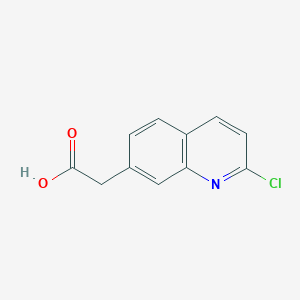

2-(2-Chloroquinolin-7-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-(2-chloroquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C11H8ClNO2/c12-10-4-3-8-2-1-7(6-11(14)15)5-9(8)13-10/h1-5H,6H2,(H,14,15) |

InChI Key |

GIRGNOQUYKPHIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)CC(=O)O |

Origin of Product |

United States |

Contextualization Within the Field of Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a powerhouse for the discovery of new therapeutic agents and functional materials. Quinoline (B57606), a benzopyridine, is an aromatic N-heterocyclic compound that has captivated chemists for over a century. Its structure, consisting of a benzene ring fused to a pyridine ring, offers a unique electronic and steric profile, making it a versatile building block in organic synthesis.

The study of 2-(2-Chloroquinolin-7-yl)acetic acid is deeply embedded in the broader effort to synthesize and characterize novel quinoline derivatives. The presence of a chlorine atom at the 2-position and an acetic acid moiety at the 7-position provides two distinct points for chemical modification. The chlorine atom, for instance, can be displaced through nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The carboxylic acid group, on the other hand, can undergo reactions such as esterification and amidation, facilitating the creation of diverse compound libraries. This dual functionality makes this compound a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Significance of Quinoline Scaffold in Advanced Chemical Biology Research

The quinoline (B57606) ring system is a recurring motif in a multitude of natural products, most notably alkaloids, and is the core structure of numerous synthetic drugs with a wide range of pharmacological activities. This has established the quinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

The biological significance of quinoline derivatives is extensive and well-documented. smolecule.comresearchgate.net Historically, quinoline-based compounds like quinine and chloroquine have been pivotal in the fight against malaria. researchgate.net In modern medicine, the quinoline core is found in drugs with applications spanning various therapeutic areas, including:

Anticancer agents: Some quinoline derivatives have shown potent activity against various cancer cell lines. researchgate.net

Antimicrobial agents: The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, are widely used to treat bacterial infections. researchgate.net

Anti-inflammatory drugs: Certain quinoline derivatives have demonstrated anti-inflammatory properties. researchgate.net

Antiviral and antiparasitic agents: Research continues to uncover the potential of quinoline compounds in combating a range of infectious diseases. smolecule.com

The diverse biological activities of quinolines stem from their ability to interact with various biomolecules, including enzymes and nucleic acids. The planar aromatic structure allows for intercalation into DNA, while the nitrogen atom can act as a hydrogen bond acceptor, and various substituents on the ring can engage in a range of intermolecular interactions.

Overview of Research Directions for 2 2 Chloroquinolin 7 Yl Acetic Acid and Its Structural Analogues

Established Synthetic Routes for Quinoline-Acetic Acid Frameworks

The synthesis of the core quinoline-acetic acid structure can be approached through several classic methodologies, which are foundational in heterocyclic chemistry. These routes, including the Combes, Gould-Jacobs, and Friedländer syntheses, offer versatile strategies for constructing the quinoline ring system from acyclic precursors. rsc.orgrsc.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, is particularly useful for producing 4-hydroxyquinoline-3-carboxylate derivatives. google.comlibretexts.org These intermediates can be further modified to achieve the target structure. A notable example is the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which proceeds from 3-chloro-4-fluoroaniline, demonstrating the utility of this approach for creating halogenated quinolines. youtube.com

Strategies for Carbon-Carbon Bond Formation at the Acetic Acid Moiety

Attaching the acetic acid side chain to the C-7 position of the quinoline ring is a critical step that can be accomplished through several C-C bond-forming strategies. One of the most direct methods involves the side-chain oxidation of a precursor molecule, such as 7-methylquinoline. Using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid in the presence of a catalyst, the methyl group can be converted directly to a carboxylic acid. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is contingent on the presence of a benzylic hydrogen atom on the alkyl side chain.

Alternatively, modern cross-coupling reactions provide a powerful toolkit for this transformation. Starting from a 7-haloquinoline (e.g., 7-bromo or 7-chloroquinoline), a palladium-catalyzed Sonogashira coupling can introduce an alkyne. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net Subsequent hydration of the alkyne yields a methyl ketone, which can be further oxidized to the desired carboxylic acid. Another approach is the Heck reaction, which couples the 7-haloquinoline with an acrylate ester. rsc.orgajchem-a.comiosrjournals.org The resulting quinoline-7-acrylate can then be reduced to furnish the saturated acetic acid side chain.

A more traditional, multi-step approach involves the conversion of a 7-methylquinoline to a 7-(bromomethyl)quinoline, followed by nucleophilic substitution with sodium cyanide to form 2-(quinolin-7-yl)acetonitrile. The final acetic acid moiety is then obtained through the hydrolysis of the nitrile group.

Nucleophilic Substitution Reactions for Quinoline Functionalization

The chlorine atom at the C-2 position of this compound is a key functional handle, making the molecule highly amenable to further derivatization through nucleophilic aromatic substitution (SNAr). Halogens at the C-2 and C-4 positions of the quinoline ring are particularly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. nih.gov This reactivity allows the 2-chloro group to be readily replaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of quinoline derivatives. researchgate.netresearchgate.net For example, the reaction of 2-chloroquinolines with amines is a common strategy for synthesizing 2-aminoquinoline compounds. nih.gov The reaction typically proceeds through an addition-elimination mechanism.

Methods for Introducing Halogen Substituents onto the Quinoline Ring

The synthesis of the target compound requires the specific placement of chlorine atoms at the C-2 and C-7 positions. The Vilsmeier-Haack reaction is a well-established and efficient method for introducing a chlorine atom at the C-2 position while simultaneously adding a formyl group at C-3. rsc.orgmdpi.comacs.orgorganic-chemistry.orgsapub.org This reaction typically uses N-substituted acetanilides as starting materials, which undergo cyclization in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. organic-chemistry.org

Introducing the chlorine atom at the C-7 position often involves starting with an appropriately substituted aniline. For instance, the synthesis of 4,7-dichloroquinoline, a precursor for the antimalarial drug chloroquine, begins with m-chloroaniline. researchgate.netscispace.com This starting material ensures that after cyclization via methods like the Gould-Jacobs or a related pathway, the resulting quinoline ring bears a chlorine substituent at the C-7 position. researchgate.net More advanced, regioselective C-H halogenation techniques have also been developed, although they are more commonly used for other positions on the quinoline ring. ajchem-a.comresearchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex heterocyclic frameworks. These advanced approaches, including multicomponent reactions and novel catalytic systems, offer significant advantages in terms of step economy, efficiency, and sustainability.

Multicomponent Reactions in Quinoline Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules like quinolines from simple starting materials in a single synthetic operation. organic-chemistry.org MCRs, such as the Povarov, Gewald, and Ugi reactions, offer high atom economy and allow for the creation of diverse molecular scaffolds by varying the constituent reactants. organic-chemistry.org For instance, a one-pot, three-component reaction involving an aniline, an aldehyde, and an activated alkyne can be catalyzed by various metal salts to produce highly substituted quinolines. rsc.org By carefully selecting starting materials that contain the necessary chloro and acetic acid precursor functionalities, it is conceivable to construct the this compound framework in a highly convergent manner.

Catalytic Methodologies for Improved Reaction Efficiency

The efficiency of quinoline synthesis has been significantly enhanced through the development of advanced catalytic methodologies. Transition-metal catalysis, in particular, has enabled reactions that were previously challenging, such as the direct C-H functionalization of the quinoline core. iosrjournals.org These methods avoid the need for pre-functionalized substrates, thereby shortening synthetic sequences. Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed for the regioselective C-H activation and subsequent annulation to form the quinoline ring. For example, rhodium-catalyzed cyclization between an aniline and an alkynyl ester can produce quinoline carboxylates with high regioselectivity. Similarly, cobalt-catalyzed C-H activation allows for the direct synthesis of quinolines from simple anilines and alkynes. organic-chemistry.org The use of nanocatalysts and metal-organic frameworks (MOFs) is also gaining traction, offering benefits such as high catalytic activity, easy recovery, and reusability.

Below is a table summarizing various catalytic systems used in modern quinoline synthesis.

| Catalytic System | Reaction Type | Substrates | Key Features |

| Rhodium(III) complexes | C-H Activation/Cyclization | Anilines, Alkynyl Esters | Dual role of catalyst in C-H activation and cyclization; mild conditions. |

| Ruthenium(II) complexes | Annulation | Enaminones, Anthranils | Aza-Michael addition followed by intramolecular annulation. |

| Cobalt(III) complexes | C-H Activation/Cyclization | Anilines, Alkynes | Enables direct synthesis from readily available starting materials. organic-chemistry.org |

| Copper(I) or (II) salts | C-H Activation/Annulation | Saturated Ketones, Anthranils | One-pot synthesis of 3-substituted quinolines. |

| Palladium(II) acetate | Aerobic Oxidative Aromatization | Aliphatic Alcohols, Anilines | High yields and broad functional group tolerance. organic-chemistry.org |

| Metal-Organic Frameworks (MOFs) | Three-Component Coupling | Aromatic Amines, Aldehydes, Alkynes | Recyclable catalyst, cost-effective, broad substrate scope. |

| Titanium Dioxide Nanoparticles (TiO₂-NPs) | Four-Component Coupling | 1,3-Indanedione, Aromatic Aldehydes, Primary Amines, Dimedone | Eco-friendly (aqueous media), high yields, recyclable catalyst. |

These advanced catalytic methods represent the forefront of efficient and sustainable synthesis of quinoline derivatives, providing powerful tools for the construction of complex molecules like this compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. Key strategies include the use of solvent-free conditions and alternative energy sources like ultrasound.

Solvent-Free Synthesis:

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. For the synthesis of quinoline scaffolds, the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be efficiently conducted under solvent-free conditions. academie-sciences.fr The use of reusable catalysts, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, in these solvent-free systems further enhances their green credentials by allowing for easy separation and recycling of the catalyst. academie-sciences.fr While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively documented, the general applicability of this method to quinoline synthesis suggests its potential for a more environmentally benign production route.

Ultrasound-Assisted Synthesis:

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov The use of ultrasound in the synthesis of quinoline derivatives has been shown to be effective, particularly in multicomponent reactions. nih.govmdpi.com For instance, the synthesis of 2-substituted quinolines has been successfully achieved under ultrasound irradiation in water, a green solvent, using a tin(II) chloride precatalyst. nih.gov This approach highlights the potential for developing more sustainable synthetic routes to complex quinoline derivatives like this compound. The benefits of sonochemistry, including enhanced mass transfer and acoustic cavitation, can contribute to more efficient and environmentally friendly synthetic processes. nih.gov

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Solvent-Free Synthesis | Elimination of organic solvents, use of reusable catalysts. academie-sciences.fr | Adaptation of Friedländer synthesis or similar condensation reactions. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions. nih.govnih.gov | Application in multicomponent reactions for the formation of the quinoline core. |

Derivatization and Functionalization Strategies Post-Synthesis

Following its synthesis, this compound can undergo a variety of chemical transformations at its three key reactive sites: the carboxylic acid group, the quinoline nitrogen atom, and the chloro substituent.

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through esterification and amidation reactions. smolecule.com

Esterification:

Esterification of the carboxylic acid group can be achieved by reacting this compound with various alcohols in the presence of an acid catalyst. This reaction transforms the polar carboxylic acid into a less polar ester, which can modulate the compound's physicochemical properties.

Amidation:

The formation of amides from the carboxylic acid group is a common strategy to introduce diverse structural motifs. This can be accomplished by activating the carboxylic acid, for example, with a coupling reagent, followed by reaction with a primary or secondary amine. A general procedure for the synthesis of 2-chloroquinoline-4-carboxamides involves the use of a BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base like triethylamine in a solvent such as DMF. koreascience.or.kr

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | 2-(2-Chloroquinolin-7-yl)acetate ester |

| Amidation | Amine (R₁R₂NH), Coupling agent (e.g., BOP reagent), Base (e.g., TEA), DMF koreascience.or.kr | N-substituted-2-(2-chloroquinolin-7-yl)acetamide |

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is significant as it activates the C2 and C8 positions of the quinoline ring towards nucleophilic attack and C-H functionalization. researchgate.net

N-oxidation:

The N-oxidation of quinolines is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. mdpi.com The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

Reactions of Quinoline N-oxides:

Quinoline N-oxides are valuable precursors for the introduction of substituents at the C2 position. For instance, the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides provides a route to 2-sulfonylquinolines. nih.gov A notable application is the C2-amidation of a quinoline N-oxide, as demonstrated in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline 1-oxide. mdpi.com

| Transformation | Reagents and Conditions | Product |

| N-oxidation | m-CPBA, CHCl₃, rt mdpi.com | This compound N-oxide |

| C2-Amidation of N-oxide | Benzonitrile, H₂SO₄, CH₂Cl₂, 70°C mdpi.com | N-Benzoyl-2-amino-7-chloroquinoline derivative |

| Deoxygenative C2-Sulfonylation | RSO₂Cl, CS₂/Et₂NH nih.gov | 2-Sulfonyl-quinoline derivative |

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution and can be readily displaced or undergo transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Cl bond at the 2-position of the quinoline ring can be activated by palladium catalysts to participate in various cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 2-chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org The choice of ligand is crucial for the efficiency of this transformation. scienceopen.com This method provides a direct route to 2-aminoquinoline derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloroquinoline with an alkene to form a new C-C bond, leading to the synthesis of 2-alkenylquinoline derivatives. wikipedia.orgorganic-chemistry.orgrsc.org

Suzuki Coupling: In the Suzuki coupling, the 2-chloroquinoline is reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a C-C bond, yielding 2-aryl or 2-vinylquinoline derivatives. organic-chemistry.org

| Reaction | Key Components | Product |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base wikipedia.orgscienceopen.com | 2-Aminoquinoline derivative |

| Heck Reaction | Alkene, Pd catalyst, Base wikipedia.orgorganic-chemistry.org | 2-Alkenylquinoline derivative |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base organic-chemistry.org | 2-Aryl/vinylquinoline derivative |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental ¹H, ¹³C, and 2D NMR spectra, a detailed analysis of chemical shifts, coupling constants, and correlations to confirm the molecular structure cannot be performed.

Proton (¹H) NMR Spectral Analysis

Specific chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for the aromatic protons on the quinoline ring and the methylene (B1212753) protons of the acetic acid group are required for a complete analysis.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum would reveal the chemical shifts for all carbon atoms in the molecule. DEPT experiments (DEPT-90 and DEPT-135) would be necessary to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, and to identify quaternary carbons. This data is currently unavailable.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Analysis of 2D NMR spectra is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

Vibrational and Electronic Spectroscopy for Molecular Insights

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum would show characteristic absorption bands corresponding to the functional groups present. Key expected vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretch. Without the spectrum, a table of observed frequencies and their assignments cannot be created.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the conjugated quinoline system. The absorption maxima (λmax) and molar absorptivity values depend on the specific chromophore and solvent used. This experimental data was not found.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. Soft ionization techniques are particularly valuable as they can transfer analytes from solution to the gas phase with minimal fragmentation. uliege.be

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. uliege.be In ESI-MS, the compound is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. uliege.beresearchgate.net

For this compound (molecular formula C₁₁H₈ClNO₂), the expected exact mass is 221.0243 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 222.0321. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed, depending on the purity of the solvent and sample. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of approximately 220.0165, owing to the acidic nature of the carboxylic acid group. High-resolution mass spectrometry can confirm the elemental composition of the parent ion, providing strong evidence for the compound's identity. nih.govresearchgate.net

Table 2: Predicted ESI-MS Ions for this compound

| Ion Type | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |

| Protonated Molecule | [C₁₁H₉ClNO₂]⁺ | 222.0321 | Positive |

| Sodium Adduct | [C₁₁H₈ClNO₂Na]⁺ | 244.0141 | Positive |

| Deprotonated Molecule | [C₁₁H₇ClNO₂]⁻ | 220.0165 | Negative |

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This technique is crucial for confirming the structure of a molecule by piecing together its constituent parts based on observed fragmentation patterns. nih.gov

For the protonated molecule of this compound ([M+H]⁺, m/z 222.03), a plausible fragmentation pathway can be proposed based on the known fragmentation of related quinoline and carboxylic acid structures. nih.govresearchgate.net The initial and most common fragmentation would likely involve the neutral loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da), which is a characteristic fragmentation of carboxylic acids. Another key fragmentation pathway for the quinoline core could involve the loss of the entire acetic acid side chain or cleavage of the quinoline ring system itself under higher collision energies.

Table 3: Plausible CID-MS² Fragmentation Pathway for [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 222.03 | H₂O (18.01 Da) | 204.02 | Protonated acylium ion |

| 204.02 | CO (28.00 Da) | 176.02 | [M-H₂O-CO+H]⁺ |

| 222.03 | HCOOH (46.01 Da) | 176.02 | Protonated 2-chloro-7-methylquinoline |

| 176.02 | HCl (35.98 Da) | 140.04 | [M-HCOOH-HCl+H]⁺ |

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. semanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nuph.edu.uanih.gov

Molecular Geometry: Precise bond lengths and angles of the chloroquinoline ring and the acetic acid side chain.

Conformation: The torsion angle between the plane of the quinoline ring and the carboxylic acid group.

Intermolecular Interactions: The presence of hydrogen bonding, typically involving the carboxylic acid groups forming dimers, and π-π stacking interactions between the aromatic quinoline rings, which dictate the crystal packing. semanticscholar.org

For comparison, crystallographic studies on other substituted quinoline derivatives often reveal nearly planar quinoline ring systems and specific packing motifs driven by hydrogen bonds and aromatic interactions. nuph.edu.uanih.gov

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Confirmation of covalent structure and detection of any structural strain. |

| Intermolecular Forces | Identification of hydrogen bonds, halogen bonds, and π-stacking that stabilize the crystal. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with one or more unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. nih.govrsc.org

The this compound molecule in its ground state is a diamagnetic species with all electrons paired; therefore, it would not produce an EPR signal. However, EPR spectroscopy could be a valuable tool for studying reactions involving this compound that may generate paramagnetic intermediates. For instance:

Radical Reactions: If this compound were involved in a reaction that proceeds via a radical mechanism (e.g., certain oxidation or photochemical reactions), EPR could be used to detect and identify the transient radical species formed.

Metal Complexes: If the compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would be essential for characterizing the coordination environment and electronic structure of the metal center within the complex. researchgate.net

No EPR studies have been reported specifically for this compound. Any such investigation would be contingent on generating a paramagnetic species from the parent compound. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are employed to understand the fundamental electronic and geometric properties of a molecule. These calculations are foundational for predicting a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are standard for optimizing molecular structures. rjptonline.orgnih.gov The resulting optimized geometry provides precise bond lengths and angles.

Furthermore, by mapping the potential energy surface, researchers can identify various conformers of the molecule and the energy barriers for conversion between them, which is crucial for understanding its dynamic behavior.

Table 1: Representative DFT Parameters for Quinoline Derivatives (Hypothetical for 2-(2-Chloroquinolin-7-yl)acetic acid) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.

| Parameter | Method | Basis Set | Value |

|---|---|---|---|

| Total Energy | DFT (B3LYP) | 6-311G(d,p) | Not Available |

| Dipole Moment | DFT (B3LYP) | 6-311G(d,p) | Not Available |

| Key Bond Length (C-Cl) | DFT (B3LYP) | 6-311G(d,p) | Not Available |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For quinoline derivatives, FMO analysis helps in understanding their potential as reactants in various chemical transformations. rjptonline.orgdntb.gov.ua

Table 2: Representative FMO Analysis Data for Quinoline Derivatives (Hypothetical for this compound) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.

| Parameter | Method | Basis Set | Energy (eV) |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP) | 6-311G(d,p) | Not Available |

| LUMO Energy | DFT (B3LYP) | 6-311G(d,p) | Not Available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For quinoline derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is particularly useful in predicting how the molecule might bind to a biological receptor. dntb.gov.uaresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group are typically expected to be regions of negative potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In molecular docking studies of quinoline derivatives, the compound is computationally placed into the binding site of a target protein. The simulation then explores various possible binding poses, and a scoring function is used to estimate the binding affinity for each pose. These studies can predict whether a compound is likely to inhibit an enzyme or activate/block a receptor. For instance, 2-chloroquinoline (B121035) derivatives have been docked against various enzymes to explore their potential as inhibitors. nih.gov

Once a likely binding pose is identified, the intermolecular forces that stabilize the ligand-protein complex are analyzed in detail. These forces can include:

Hydrogen Bonds: Crucial for specificity and affinity. The carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-stacking: Interactions between the aromatic rings of the quinoline scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

This analysis provides a detailed picture of how the ligand is recognized and held by the target protein, offering valuable information for designing more potent and selective analogs.

In Silico Assessment of Molecular Behavior in Biological Systems

Computational chemistry and molecular modeling serve as powerful tools in the early stages of drug discovery and development, providing valuable insights into the potential behavior of molecules within biological systems. For this compound, in silico methods are employed to predict its pharmacokinetic properties and to guide the design of new, more effective derivatives. These computational studies help to minimize the need for extensive experimental work by prioritizing compounds with favorable characteristics.

Theoretical Prediction of Molecular Transport Characteristics

The prediction of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a critical aspect of computational assessment. These predictions help to evaluate the potential bioavailability and drug-likeness of a compound. For quinoline derivatives, including those structurally related to this compound, the presence of the carboxylic acid group is known to significantly influence their pharmacokinetic profiles.

The carboxylic acid moiety generally enhances solubility in aqueous environments, which is a crucial factor for absorption. At the same time, it contributes to the molecule's hydrogen bonding capacity, which is important for interactions with biological targets smolecule.com. Computational models predict that compounds containing a free carboxylate group can achieve a bioavailability score of 0.55, indicating good potential for gastrointestinal absorption smolecule.com. The ADME predictions for related chloroquinoline derivatives suggest that they possess desirable drug-like properties, further supporting the potential for good bioavailability researchgate.net.

Below is a table summarizing the predicted molecular transport characteristics for this compound based on computational models and data from related quinoline derivatives.

| Parameter | Predicted Value/Characteristic | Significance |

| Molecular Weight | ~236.65 g/mol | Falls within the range for good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Contributes to interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding. |

| LogP (Octanol/Water Partition Coefficient) | Moderate | Indicates a balance between lipophilicity and hydrophilicity, which is important for membrane permeability and solubility. |

| Aqueous Solubility | Enhanced by carboxylic acid group | Crucial for dissolution and absorption in the gastrointestinal tract. |

| Gastrointestinal Absorption | Predicted to be good | Suggests the compound can be effectively absorbed from the gut into the bloodstream. |

| Bioavailability Score | 0.55 (based on related structures) smolecule.com | Indicates a good potential for the compound to reach systemic circulation in an unchanged form. |

This data is generated based on computational predictions and may vary from experimental results.

Ligand-Based and Structure-Based Computational Design Approaches

Computational design strategies are instrumental in the rational development of new therapeutic agents based on a lead compound like this compound. These approaches can be broadly categorized as ligand-based and structure-based methods.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of known active compounds, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. For this compound, this would involve identifying the key chemical features of the chloroquinoline ring and the acetic acid side chain that are crucial for its biological effects. This information can then be used to design new molecules that fit the pharmacophore model and are predicted to have similar or improved activity.

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available. This method involves using computational tools to study the interactions between the ligand (this compound) and its binding site on the target protein. Molecular docking is a common technique used in structure-based design. It predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. For instance, molecular docking studies on other chloroquinoline derivatives have been used to understand their binding energies with specific targets nih.gov.

In the context of this compound, a structure-based approach would involve:

Identifying a biological target: This could be an enzyme or receptor implicated in a particular disease.

Molecular Docking: The compound would be computationally "docked" into the active site of the target to predict its binding mode and affinity.

Structure-Activity Relationship (SAR) Analysis: By analyzing the docked conformation, researchers can understand which parts of the molecule are essential for binding and which can be modified to improve interactions. For example, molecular modeling experiments have highlighted the importance of the out-of-plane π-electron density of the chloroquinoline ring in interactions with target molecules smolecule.com.

Lead Optimization: Based on the docking results, new derivatives of this compound can be designed with modifications aimed at enhancing binding affinity and selectivity. Computational programs can be used to design compounds with different side chains or substitutions on the aromatic rings to optimize the lead compound researchgate.net.

The table below outlines the key aspects of these computational design approaches as they apply to this compound.

| Design Approach | Methodology | Application to this compound | Potential Outcome |

| Ligand-Based Design | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) | Development of a pharmacophore model based on the known biological activities of related quinoline derivatives. | Design of new molecules with predicted similar or enhanced biological activity. |

| Structure-Based Design | Molecular Docking, Molecular Dynamics Simulations | Docking of the compound into the active site of a known biological target to predict binding interactions. | Rational design of derivatives with improved binding affinity, selectivity, and overall efficacy. |

Through these in silico approaches, the development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated, allowing for a more focused and efficient drug discovery process.

Structure Activity Relationships Sar in 2 2 Chloroquinolin 7 Yl Acetic Acid Systems

Correlating Structural Modifications with Changes in Biological Interaction Profiles

The position and electronic properties of substituents on the quinoline (B57606) ring are determinant factors for the biological activity of its derivatives. Research indicates that substitutions at the C4 and C8 positions are particularly critical for bioactivity. nih.govresearchgate.net For instance, in the context of antiproliferative agents, the introduction of a large and bulky alkoxy group at the C7 position has been identified as a beneficial pharmacophoric feature. nih.gov

The electronic nature of the substituents also plays a significant role. The presence of a chloro group has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Further studies on related compounds have demonstrated that the type of substituent on an attached phenyl ring can fine-tune antiproliferative effects. For example, mono- or di-substitution with electron-donating methoxy (B1213986) groups often correlates with good activity, whereas substitution with groups like methyl (CH₃), chlorine (Cl), fluorine (F), trifluoromethyl (CF₃), or bromine (Br) may result in more moderate activity. researchgate.net The collective findings suggest that the bioactivity of these compounds is directly associated with the substituent effects on the ring system. rsc.org

| Position on Quinoline Ring | Substituent Type | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| C4 / C8 | General Substitution | Considered critical for overall bioactivity. | nih.govresearchgate.net |

| C7 | Large, bulky alkoxy group | Beneficial for antiproliferative activity. | nih.gov |

| General | Chloro group | Enhanced antileishmanial activity in some derivatives. | rsc.org |

| Attached Phenyl Ring | Methoxy group(s) | Correlated with good antiproliferative activity. | researchgate.net |

| Attached Phenyl Ring | CH₃, Cl, F, CF₃, Br | Resulted in moderate antiproliferative activity. | researchgate.net |

Modifications to the acetic acid side chain, including its length and the incorporation of various functional groups, are critical for optimizing biological activity. For antiproliferative quinoline derivatives, the introduction of an amino side chain at the C4 position has been shown to facilitate activity. nih.gov The length of this side chain is a key parameter; specifically, an alkylamino chain with two methylene (B1212753) (CH₂) units was found to be the most favorable for potency. nih.gov

Functionalization of the acetic acid moiety itself into derivatives such as amides has been a successful strategy. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized from an acetic acid intermediate. researchgate.netcedia.edu.ec In this series, the nature of the substituents on the N-phenyl ring directly influenced the compound's biological profile. researchgate.net Broader studies on related scaffolds have explored a variety of side chains, including oxamic acids, propionic acids, and arylthioacetic acids, to modulate binding affinity to specific receptors. nih.gov This highlights the versatility of the side chain as a point for modification to tailor the molecule's interaction with its biological target.

| Side Chain Modification | Structural Detail | Resulting Effect on Bioactivity | Reference |

|---|---|---|---|

| Alkylamino Side Chain at C4 | Length of two CH₂ units | Most favorable for antiproliferative potency. | nih.gov |

| Functionalization of Acetic Acid | Conversion to N-phenylacetamide | Bioactivity becomes dependent on N-phenyl substituents. | researchgate.net |

| Related Acid Side Chains | Oxamic, propionic, thioacetic acids | Modulates receptor binding affinity in related systems. | nih.gov |

Elucidating the Essential Pharmacophoric Features within the Quinoline-Acetic Acid Scaffold

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the quinoline-acetic acid scaffold, several key features have been identified. The quinoline nucleus itself is considered a versatile and privileged pharmacophore in drug discovery. researchgate.net

Computational and SAR studies have helped to refine this model. For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling of related quinazoline (B50416) inhibitors identified a pharmacophore (AAAHR_1) consisting of three aromatic rings, one hydrogen bond acceptor, and one hydrophobic feature as crucial for activity. nih.gov For some antiproliferative quinoline derivatives, a large, bulky alkoxy group at the C7 position is considered a beneficial pharmacophoric element. nih.gov More detailed pharmacophore models for 2-aryl-quinoline-4-carboxylic acids have identified specific interactions, such as those with amino acid residues like Ser330, Phe90, and Tyr217, which are vital for binding. frontiersin.org These models serve as a blueprint for designing new molecules with a higher probability of biological activity.

Analysis of Hybrid Structures and Molecular Hybridization Strategies

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The 7-chloroquinoline (B30040) moiety has been a popular scaffold for this strategy.

Researchers have successfully synthesized hybrids by linking the 7-chloroquinoline nucleus to other heterocyclic systems, including 2-pyrazoline, mdpi.comnih.gov dihydropyridopyrimidine, and dihydropyrazolopyridine. acs.org Another approach involves creating conjugates of 7-chloroquinoline with a thiazoleacetic acid moiety. researchgate.netcedia.edu.ec The rationale behind this strategy is to leverage the known biological activities of each component to produce a synergistic effect. Other reported hybrids include quinoline derivatives linked with hydrazone or triazole moieties, and even phosphorus-containing quinoline structures. rsc.org These hybridization strategies represent a powerful tool in medicinal chemistry to develop novel therapeutic agents by integrating the beneficial features of different molecular scaffolds. mdpi.comacs.org

Computational and Quantum Mechanical Contributions to SAR Studies

Computational chemistry provides invaluable tools for understanding and predicting the biological activity of molecules, thereby accelerating drug discovery. For quinoline-based compounds, a range of computational methods has been applied to elucidate SAR.

Molecular docking studies are frequently used to predict the binding modes and affinities of these derivatives within the active sites of biological targets like HIV reverse transcriptase and tyrosine kinases. researchgate.netnih.gov These simulations help to rationalize observed biological data and guide the design of new inhibitors. For example, docking studies revealed that π-π interactions between the quinoline ring system and hematin (B1673048) are crucial for the antimalarial activity of some derivatives. nih.gov

Furthermore, 3D-QSAR and pharmacophore modeling help to build predictive models based on the structures of known active and inactive compounds. nih.govfrontiersin.org Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate electronic properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. nih.gov This gap can be correlated with the chemical reactivity and, consequently, the biological activity of the compounds. nih.govrsc.org These computational approaches, often used in conjunction, provide a deeper understanding of the molecular interactions governing bioactivity and are essential for the rational design of novel derivatives. dntb.gov.ua

Mechanistic Investigations of Biological Interactions

Identification and Characterization of Specific Molecular Targets

The specific molecular targets of 2-(2-chloroquinolin-7-yl)acetic acid are not yet fully elucidated in publicly available research. However, studies on structurally related 2-chloroquinoline (B121035) derivatives provide insights into potential enzymatic and receptor interactions.

Research into the broader class of quinoline (B57606) derivatives has revealed their potential as enzyme inhibitors. For instance, certain substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation. These compounds were found to inhibit the chymotrypsin-like (CT-L) and caspase-like (Casp-L) activities of the 20S proteasome. nih.gov One study identified a substituted quinoline, compound 7, that inhibited the casp-L activity at an IC50 of 17.7 μM and the chymotryptic-like activity, but not the tryptic-like activities. nih.gov

Furthermore, 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases. nih.gov Some of these compounds were found to bind covalently to the active site cysteine (C145) of MPro. nih.gov This suggests that the 2-chloroquinoline moiety can act as a warhead for nucleophilic attack by cysteine residues in enzyme active sites. Given the presence of the reactive 2-chloroquinoline group in this compound, it is plausible that it could also inhibit cysteine proteases or other enzymes with reactive cysteine residues in their active sites through a similar covalent modification mechanism.

Molecular docking studies have also been employed to predict the binding affinity of quinoline derivatives to various enzymes. For example, docking studies of quinoline derivatives with HIV reverse transcriptase have shown promising binding affinities, suggesting their potential as inhibitors of this enzyme. nih.gov While these studies were not performed on this compound itself, they highlight the potential of the quinoline scaffold to interact with enzyme active sites.

Table 1: Enzyme Inhibition by Structurally Related Quinoline Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | Observed Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| Substituted Quinolines | Human 20S Proteasome (Caspase-like activity) | Noncovalent | IC50 = 17.7 μM | nih.gov |

| 2-Chloroquinoline-based imines | SARS-CoV-2 MPro | Covalent | Ki < 2 μM | nih.gov |

| 2-Chloroquinoline-based azetidinone | SARS-CoV-2 MPro | Noncovalent | Ki = 820 nM | nih.gov |

| 2-Chloroquinoline-based azetidinone | SARS-CoV-2 PLPro | Noncovalent | Ki = 350 nM | nih.gov |

The ability of this compound to bind to and modulate specific receptors is an area that requires further investigation. However, the quinoline scaffold is known to be a key component of ligands for various receptors. For instance, certain 4-amino-7-chloroquinoline derivatives have been found to interact with the nuclear receptor NR4A2 (Nurr1), a key regulator of dopaminergic neuron development and function. nih.gov

Molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have shown potential binding affinity for the cannabinoid receptor CB1a. nih.gov These computational studies provide a basis for further experimental validation of receptor binding. While direct evidence for this compound is lacking, the established activity of related compounds suggests that it may also interact with specific receptor subtypes, potentially modulating their downstream signaling pathways.

Elucidation of Intracellular Signaling Pathway Modulation

The antiproliferative and cytotoxic effects observed for many quinoline derivatives are often linked to their ability to modulate key intracellular signaling pathways that control cell growth, survival, and stress responses.

Quinoline derivatives have been shown to interfere with fundamental biosynthetic processes such as nucleic acid and protein synthesis. Some quinoline-4-carboxylic acids are known to act as DNA minor groove-binding agents, which can disrupt DNA replication and transcription. researchgate.net Molecular docking studies of palladium(II) complexes of 2-chloroquinoline derivatives have indicated intercalation with the guanine (B1146940) base pairs of CT-DNA. nih.gov This interaction with DNA is a plausible mechanism through which these compounds could exert their cytotoxic effects.

Regarding protein synthesis, while direct inhibition by this compound has not been reported, the general class of quinoline antibiotics can inhibit this process. drugbank.com Inhibition of protein synthesis can occur through various mechanisms, including blocking the A site of ribosomes or interrupting peptide-chain elongation. drugbank.com

Several studies on chloroquinoline derivatives have demonstrated their potent antiproliferative activity and their ability to induce cell death, often through the process of apoptosis. For example, a novel 2-chloroquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. acs.org This pathway is a critical regulator of cell proliferation and survival, and its inhibition is a common strategy in cancer therapy.

Other quinoline derivatives have also been shown to induce apoptosis. For instance, 2,3-diarylquinoline derivatives have been reported to cause DNA fragmentation and cell death by increasing the expression of pro-apoptotic proteins like Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.org The cytotoxic effects of various quinoline derivatives have been demonstrated in a range of cancer cell lines, including breast and colorectal cancer cells, with a noted reduction in cell viability as the concentration of the compound increases. researchgate.net

Table 2: Effects of Structurally Related Quinoline Derivatives on Cellular Proliferation and Viability

| Compound Class | Cell Line | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (Colorectal Cancer) | Cytotoxicity, Cell cycle arrest (G2/M), Apoptosis | PI3K/AKT/mTOR | acs.org |

| 2,3-Diarylquinolines | Hep 3B, H1299, MDA-MB-231 (Hepatocellular Carcinoma, Lung Cancer, Breast Cancer) | Antiproliferative, DNA fragmentation, Apoptosis | Modulation of Bad, Bax, Bcl-2 | rsc.org |

| Substituted Quinolines | MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxicity, Reduced cell viability | Not specified | researchgate.net |

The induction of oxidative stress is another mechanism through which quinoline derivatives may exert their biological effects. A study on a condensed quinoline derivative, IND-2, demonstrated its ability to inhibit the proliferation of prostate cancer cells by inducing oxidative stress and apoptosis. researchgate.net This compound was shown to significantly increase the levels of reactive oxygen species (ROS) in DU-145 cells. researchgate.net

The generation of ROS can lead to cellular damage and trigger apoptotic pathways. For example, the naphthoquinone (+)-cordiaquinone J, which shares some structural similarities with the quinoline core, was found to alter the redox potential of cells by depleting reduced glutathione (B108866) (GSH), generating ROS, and causing a loss of mitochondrial membrane potential, ultimately leading to both apoptosis and necrosis. nih.gov Similarly, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to protect against hydrogen peroxide-induced oxidative stress in bone marrow mesenchymal stem cells. nih.gov These findings suggest that this compound could potentially modulate cellular redox homeostasis, contributing to its biological activity.

Mechanistic Insights into Anti-Parasitic Activities

Quinoline-based compounds are well-established anti-parasitic agents, particularly in the context of malaria. Their mechanisms of action are often multifaceted, targeting unique biochemical processes within the parasite.

Hemozoin Formation Inhibition:

A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov

Compounds like this compound are thought to interfere with this process. The proposed mechanism involves several steps:

Accumulation: The compound, being a weak base, likely accumulates in the acidic food vacuole of the parasite through a process known as pH trapping. nih.gov

Complexation: Once inside the vacuole, it can form a complex with free heme (ferriprotoporphyrin IX). nih.gov

Inhibition of Polymerization: This drug-heme complex effectively caps (B75204) the growing hemozoin crystal, preventing further polymerization. nih.gov

Toxicity: The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. nih.gov

The effectiveness of this inhibition is linked to the affinity of the compound for heme and its ability to disrupt the crystal lattice of hemozoin. nih.govrsc.org

Falcipain Inhibition:

Another critical target for anti-parasitic quinoline derivatives is a family of cysteine proteases known as falcipains. nih.gov Falcipain-2 and Falcipain-3 are major hemoglobinases of P. falciparum, playing a pivotal role in the initial breakdown of hemoglobin within the food vacuole. frontiersin.orgnih.gov

Inhibition of these enzymes disrupts the parasite's supply of essential amino acids required for its growth and development. frontiersin.org The mechanism of inhibition by compounds related to this compound can involve:

Active Site Binding: The inhibitor molecule binds to the active site of the enzyme, preventing the hemoglobin substrate from accessing the catalytic residues, such as Cysteine-42 and Histidine-174. nih.gov

Covalent Modification: Some inhibitors, particularly those with reactive groups like α,β-unsaturated carbonyls, can form a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.net

By targeting falcipains, these compounds effectively starve the parasite, representing a potent antimalarial strategy. nih.govfrontiersin.org

Investigation of Anti-oxidative Mechanisms at the Molecular Level

Beyond their anti-parasitic effects, certain quinoline derivatives exhibit antioxidant properties. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases. Antioxidants can neutralize these harmful species.

The molecular mechanisms underlying the anti-oxidative activity of compounds like this compound are believed to involve:

Hydrogen Atom Transfer (HAT): The antioxidant molecule can donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com

The presence of nitrogen atoms within the quinoline ring and specific substituent groups can influence the compound's ability to participate in these electron and hydrogen transfer processes. nih.gov For instance, electron-withdrawing groups, such as the chloro- group in this compound, have been shown in related structures to potentially enhance antioxidant activity. nih.gov Studies on various chloroquinoline analogs have demonstrated their capacity to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), with some derivatives showing stronger activity than the standard antioxidant, ascorbic acid. researchgate.net

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 | researchgate.net |

| Ascorbic Acid (Standard) | 2.41 | researchgate.net |

Role of Metal Complexation in Modulating Biological Activity

The biological activity of quinoline derivatives can be significantly altered through complexation with metal ions. nih.gov The presence of carboxylic acid and carbonyl oxygen functions, as well as the quinoline nitrogen, allows these molecules to act as effective chelating agents for various metal ions. nih.govsjctni.edu

The formation of metal complexes can modulate biological activity in several ways:

Enhanced Bioavailability: Complexation can alter the lipophilicity of the parent compound, potentially improving its transport across biological membranes and increasing its concentration at the target site. sjctni.edu

Modified Mechanism of Action: The metal ion itself can be a key part of the pharmacophore. For example, metal complexes of quinolones have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov The geometry and electronic properties of the complex are crucial for its interaction with the biological target.

Increased Potency: In many cases, metal complexes of quinoline derivatives exhibit enhanced antimicrobial or antifungal activity compared to the free ligand. scirp.orgresearchgate.net This potentiation is thought to arise from the combined effects of the quinoline scaffold and the coordinated metal ion.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Accessing Diverse Analogs

The therapeutic potential of a chemical scaffold is directly linked to the accessibility of a wide range of its derivatives. For chloroquinolines like 2-(2-Chloroquinolin-7-yl)acetic acid, future research hinges on the development of novel and efficient synthetic routes to generate diverse analogs. A key precursor for many such syntheses is 2-chloroquinoline-3-carbaldehyde, which serves as a versatile building block. rsc.orgnih.gov

Classic methods like the Vilsmeier-Haack reaction are employed to synthesize this precursor from substituted acetanilides, providing a foundation for further modifications. chemijournal.com Modern synthetic strategies focus on modularity and efficiency, allowing for the systematic variation of different parts of the molecule. For instance, multicomponent reactions offer a powerful approach to rapidly build complexity. One such method involves a two-step process where 2-chloroquinoline-3-carbaldehyde, derived from acetanilide, reacts with 2-aminopyridine and an isocyanide to yield novel imidazo[1,2-a]pyridin-3-amine derivatives in high yields under mild conditions. researchgate.net

Other advanced techniques being explored include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields for creating derivatives like quinolinimidoacetic acids. researchgate.net

Palladium-catalyzed cross-coupling: Reactions like the Sonogashira coupling enable the introduction of alkynyl groups at the 2-position of the quinoline (B57606) ring, opening pathways to a host of new analogs. nih.gov

Click Chemistry: This approach is used for the efficient synthesis of 1,4-disubstituted-1,2,3-triazole hybrids of quinoline, which have shown significant biological potential. researchgate.net

These evolving synthetic strategies are crucial for creating libraries of compounds based on the this compound scaffold, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of Advanced Computational Techniques for Rational Design

The era of trial-and-error drug discovery is being superseded by rational, computer-aided design. For chloroquinoline scaffolds, advanced computational techniques are becoming indispensable for predicting molecular interactions, optimizing structures, and designing new candidates with enhanced efficacy and specificity. mdpi.com

In silico methods such as molecular docking, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling are central to this approach. mdpi.com These tools allow researchers to:

Predict Binding Affinity: Molecular docking simulates the interaction between a ligand (like a quinoline derivative) and a protein target, predicting the binding mode and affinity. This was used to design quinoline-based multi-target inhibitors for cancer, with docking scores indicating strong potential interactions with targets like topoisomerase I. mdpi.com

Analyze Molecular Interactions: Computational models can reveal key interactions, such as how the quinoline scaffold intercalates between DNA base pairs in the active site of topoisomerase I, a typical mechanism for inhibitors of this enzyme. mdpi.com

Optimize Pharmacokinetics: ADMET prediction helps in the early-stage identification of molecules with favorable drug-like properties, such as good oral bioavailability and low toxicity, guiding the synthesis of more promising candidates. mdpi.com

One notable application is the design of 2-chloroquinoline (B121035) derivatives as dual inhibitors for SARS-CoV-2 proteases, where computational studies helped suggest how the molecules bind within the substrate-binding pockets of the viral enzymes. nih.gov This rational design process, which combines computational prediction with targeted synthesis, accelerates the discovery of potent and selective agents.

Exploration of Multi-Targeting Approaches within Chloroquinoline Scaffolds

Complex diseases like cancer and viral infections often involve multiple biological pathways, making single-target drugs susceptible to resistance and incomplete efficacy. The development of multi-target agents, which can simultaneously modulate several key proteins, is a promising strategy to overcome these limitations. The quinoline scaffold is well-suited for this approach due to its ability to be functionalized to interact with diverse biological targets. mdpi.comnih.gov

Recent research provides compelling examples of this strategy applied to chloroquinoline and related structures:

| Scaffold | Designed Targets | Therapeutic Area | Rationale |

| 2-Chloroquinoline | MPro and PLPro (SARS-CoV-2 cysteine proteases) | Antiviral (COVID-19) | Dual inhibition prevents viral replication and reduces the risk of drug resistance from viral mutations. nih.gov |

| Quinoline | Topoisomerase I, BRD4, ABCG2 | Anticancer | Synergistic inhibition of DNA replication (TOPO-I), gene transcription (BRD4), and drug resistance (ABCG2). mdpi.com |

| Quinolone / Indole | S-protein and 3CLpro (SARS-CoV-2) | Antiviral (COVID-19) | Simultaneously blocking viral entry (S-protein) and replication (3CLpro). mdpi.com |

These studies demonstrate a shift towards designing single molecules with polypharmacology. By using the 2-chloroquinoline core as a privileged scaffold, researchers can design compounds that interact with multiple, carefully selected targets to achieve a synergistic therapeutic effect, a significant advancement over traditional single-target approaches. mdpi.comnih.gov

Application of Chemoproteomics for Comprehensive Target Deconvolution

While a compound may be designed for a specific target, its full biological effect is dictated by all of its interactions within the proteome. Identifying these on- and off-targets is critical for understanding a drug's mechanism of action and potential side effects. Chemoproteomics has emerged as a powerful, unbiased set of techniques to achieve this "target deconvolution." nih.govmdpi.com

For a compound like this compound, chemoproteomic strategies would provide a global map of its protein interactions in complex biological samples like cell lysates. researchgate.net Key approaches include:

Affinity-Based Protein Profiling (AfBPP): This method involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads). This "bait" is then used to pull down binding proteins from a lysate, which are subsequently identified by mass spectrometry. researchgate.netnih.gov This technique was successfully used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs by passing cell lysates over a hydroxychloroquine-sepharose matrix. nih.gov

Competitive and Quantitative Approaches: To increase confidence and quantify binding affinities, experiments are often performed in a competitive format. The lysate is pre-incubated with the free, unmodified compound, which competes with the immobilized probe for binding to true targets. Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can then be used to determine which proteins are specifically displaced by the free drug. mdpi.com

These methods allow for the unbiased identification of molecular targets without prior knowledge, providing crucial insights that can guide lead optimization and even reveal novel therapeutic opportunities. researchgate.netuconn.edu

Expanding the Scope of Quinoline-Based Chemical Probes for Biological Systems

Beyond therapeutic applications, the unique photophysical properties of the quinoline ring make it an excellent scaffold for developing chemical probes for biological imaging. crimsonpublishers.com These fluorescent probes are indispensable tools in molecular biology for visualizing and tracking biomolecules, ions, and dynamic processes within living cells and tissues. crimsonpublishers.com

The development of quinoline-based probes is a rapidly advancing field, with researchers designing molecules for specific applications:

Ion Sensing: An 8-hydroxyquinoline-based probe was synthesized for the selective "turn-on" fluorescence detection of zinc ions (Zn²⁺), a crucial element in many biological processes. This probe was successfully used for fluorescence imaging of Zn²⁺ in plants and human cells.

Bio-imaging of Organelles and Molecules: Multi-photon fluorescent probes based on quinoline have been created for the selective detection of lipid droplets in living cells. crimsonpublishers.com Other designs, incorporating coumarin and julolidine moieties, have produced probes that can target lysosomes and differentiate between normal and cancerous cells. crimsonpublishers.com

Sensing Reactive Species: A two-photon fluorescent probe named QNO, built on a quinoline fluorophore, was developed for detecting nitric oxide (NO) in live cells and tissues. This probe allows for deep-tissue imaging (up to 180 µm) with low cytotoxicity, enabling real-time monitoring of this critical signaling molecule. acs.org

The modular nature of the quinoline scaffold allows for the rational design of probes with desirable properties, such as large Stokes shifts, high quantum yields, and specific targeting capabilities. researchgate.net This expansion into chemical biology demonstrates the versatility of compounds related to this compound, positioning them not just as potential drugs but also as sophisticated tools to interrogate complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Chloroquinolin-7-yl)acetic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from quinoline derivatives. Key steps include chlorination at the 2-position via electrophilic substitution (e.g., using Cl2/FeCl3 or SO2Cl2) and introduction of the acetic acid moiety through nucleophilic coupling (e.g., alkylation or Mitsunobu reaction). Reaction temperature (60–80°C) and anhydrous solvents (DMF or THF) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

Q. What safety protocols are required for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at room temperature in airtight containers away from oxidizers. Waste must be segregated and disposed via licensed hazardous waste services. Emergency showers and eyewash stations should be accessible .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for coupling), solvent polarity, and reaction time. For example, replacing THF with DMF may enhance solubility of intermediates. Monitor reaction progress via TLC or in-situ IR. Scale-up requires careful heat dissipation and controlled addition of reagents to prevent exothermic side reactions .

Q. What strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD). For enzyme inhibition assays, pre-incubate the compound with the target (e.g., kinase or protease) and measure activity via fluorogenic substrates. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and stability .

Q. How should conflicting data on the compound’s bioactivity or physicochemical properties be resolved?

- Methodological Answer : Validate purity (>95% by HPLC) and confirm structural integrity (via X-ray crystallography). Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Cross-reference with PubChem or Reaxys datasets to identify outliers. Contradictions in solubility or logP values may arise from measurement methods (shake-flask vs. computational) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron distribution and reactive sites (e.g., nucleophilic quinoline ring). Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation pathways (e.g., hydrolysis of the acetic acid group) .

Q. What role does this compound play in multi-step organic syntheses, particularly for heterocyclic compounds?

- Methodological Answer : The compound serves as a precursor for fused heterocycles (e.g., quinoline-oxazole hybrids) via cyclocondensation with thioureas or amidines. Its acetic acid group enables conjugation to pharmacophores via EDC/NHS coupling, useful in prodrug design. Reaction with Grignard reagents can extend the carbon chain for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.